Product packaging for Methyl Isocyanate(Cat. No.:CAS No. 624-83-9)

Methyl Isocyanate

Cat. No.: B166313
CAS No.: 624-83-9
M. Wt: 57.05 g/mol
InChI Key: HAMGRBXTJNITHG-UHFFFAOYSA-N
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Description

Methyl isocyanate (MIC), with the molecular formula CH₃NCO, is a highly reactive, volatile, and flammable colorless liquid with a sharp, pungent odor . It is a critical intermediate in organic synthesis, most notably in the production of carbamate-based pesticides (such as carbaryl and aldicarb) and the manufacture of polyurethane foams and plastics . In research settings, its high reactivity, particularly with compounds containing N-H or O-H groups, makes it a valuable building block for generating ureas and methylcarbamates . This compound is an extremely toxic chemical and poses a severe hazard to human health. The primary route of exposure is inhalation, and it is a potent irritant to the eyes, skin, and respiratory tract . Acute exposure can lead to pulmonary edema, bronchospasm, and fatal respiratory distress . The sense of smell is not a reliable warning for exposure, as adverse health effects can occur at or below the odor threshold . The mechanism of toxicity is not fully elucidated but is thought to involve alkylation of biomolecules . One known pathway is through activation of the irritant and tear gas receptor TRPA1 in pain-sensing nerve endings . This product is provided For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic use. It must be handled by qualified professionals with appropriate engineering controls and personal protective equipment. This compound reacts violently with water, leading to exothermic decomposition and pressure build-up . It is also incompatible with oxidizers, acids, alkalis, amines, and certain metals like iron, tin, and copper . For safe storage, use stainless steel or glass containers at recommended temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO<br>CH3NCO B166313 Methyl Isocyanate CAS No. 624-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylimino(oxo)methane
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InChI

InChI=1S/C2H3NO/c1-3-2-4/h1H3
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InChI Key

HAMGRBXTJNITHG-UHFFFAOYSA-N
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Canonical SMILES

CN=C=O
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Molecular Formula

C2H3NO, CH3NCO
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DSSTOX Substance ID

DTXSID1023786
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Molecular Weight

57.05 g/mol
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Physical Description

Methyl isocyanate appears as a colorless low-boiling liquid (b.p. 39 °C) that is denser than water. Flash point is less than 20 °F. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 2.1 ppm Source/use/other hazard: Intermediate in manufacturing; reacts with H20 (don't use in fire)., Colorless liquid with a sharp, pungent odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a sharp, pungent odor.
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Boiling Point

102 °F at 760 mmHg (EPA, 1998), 39.5 °C, 39 °C, 102 °F, 102-104 °F
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Flash Point

19 °F (EPA, 1998), -7 °C, 19 °F (-7 °C) (Closed cup), -7 °C c.c., 19 °F
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Solubility

Decomposes (NTP, 1992), 10 G/100 ML WATER AT 15 °C, Solubility in water at 20 °C: reaction, (59 °F): 10%
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Density

0.9599 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9230 g/cu cm at 27 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate... /Isocyanates/, Relative density (water = 1): 0.96, 0.96
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Vapor Density

About twice as heavy as air (EPA, 1998) (Relative to Air), 1.42 (AIR= 1), Relative vapor density (air = 1): 2
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Vapor Pressure

348 mmHg at 68 °F (EPA, 1998), 348.0 [mmHg], 348 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 54, 348 mmHg
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Color/Form

Colorless liquid

CAS No.

624-83-9
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Melting Point

-112 °F (EPA, 1998), -45 °C, -80 °C, -112 °F, -49 °F
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Synthetic Methodologies and Reaction Engineering of Methyl Isocyanate

Industrial-Scale Manufacturing Processes

Industrial production of methyl isocyanate has historically relied on highly efficient, albeit hazardous, chemical routes. The two most prominent industrial methods include the phosgenation of monomethylamine and the high-temperature oxidation of N-methylformamide.

Phosgenation of Monomethylamine

The phosgenation of monomethylamine stands as the most common industrial method for manufacturing this compound. This process involves the reaction of monomethylamine with phosgene (B1210022). For large-scale production, it is advantageous to combine these reactants at elevated temperatures in the gas phase, typically ranging from 300 to 400 °C, with preferred temperatures between 350 and 380 °C. nih.govresearchgate.net

The initial reaction yields a mixture of this compound and hydrogen chloride. However, upon condensation of this mixture, N-methylcarbamoyl chloride (MCC) forms, leaving one mole of hydrogen chloride as a gas. nih.govwikipedia.org The this compound is subsequently obtained by treating the N-methylcarbamoyl chloride with a tertiary amine, such as N,N-dimethylaniline or pyridine, or through distillation techniques. nih.govwikipedia.orgnih.gov The molar ratio of phosgene to monomethylamine in this reaction typically ranges from 1.0:1 to 1.2:1. researchgate.net

Table 1: Key Parameters for Phosgenation of Monomethylamine

ParameterValue/DescriptionSource
ReactantsMonomethylamine, Phosgene nih.gov
Temperature Range300-400 °C (gas phase) researchgate.net
Preferred Temperature350-380 °C researchgate.net
Molar Ratio (Phosgene:MMA)1.0:1 to 1.2:1 researchgate.net
IntermediateN-Methylcarbamoyl chloride (MCC) nih.govwikipedia.org
Purification/SeparationTreatment with tertiary amine (e.g., N,N-dimethylaniline, pyridine) or distillation nih.govwikipedia.orgnih.gov
ByproductHydrogen Chloride nih.govwikipedia.org

High-Temperature Oxidation of N-Methylformamide

Another significant industrial route for this compound production involves the high-temperature oxidation of N-methylformamide with air or oxygen. This process typically occurs at temperatures exceeding 550 °C. readthedocs.ioacs.org In this method, N-methylformamide reacts with air to produce this compound and water. nih.govwikipedia.orgacs.org

A critical aspect of this process is that the this compound produced is often immediately consumed in a closed-loop system, for instance, in the synthesis of methomyl (B1676398). This immediate consumption is crucial to prevent the highly reactive this compound from reacting with the co-produced water. nih.govwikipedia.orgacs.org Research findings indicate that a conversion of approximately 85% of N-methylformamide to this compound can be achieved using a granular silver catalyst at a temperature of 600 ± 10 °C. nih.gov

Table 2: Key Parameters for High-Temperature Oxidation of N-Methylformamide

ParameterValue/DescriptionSource
ReactantN-Methylformamide, Air (Oxygen) nih.govreadthedocs.ioacs.org
Temperature>550 °C readthedocs.ioacs.org
Catalyst (Example)Silver catalyst nih.gov
Specific Conversion (with Ag catalyst)~85% at 600 ± 10 °C nih.gov
Immediate ConsumptionOften in closed-loop for products like methomyl nih.govwikipedia.orgacs.org
ByproductWater nih.govwikipedia.orgacs.org

Alternative Commercial Production Routes

Beyond the two primary methods, other manufacturing approaches for this compound have been reported, including the heating of metal methylisocyanates. readthedocs.ioacs.org These alternative routes may offer different advantages depending on specific industrial requirements and available resources.

Novel and Sustainable Synthetic Approaches

Due to the inherent hazards associated with phosgene, particularly its high toxicity and the corrosiveness of hydrogen chloride byproduct, significant research efforts are directed towards developing non-phosgene and more sustainable synthetic routes for isocyanates, including this compound. researchgate.net

Non-Phosgene Methodologies for this compound Production

Non-phosgene processes for isocyanate production generally involve two primary steps: the catalyzed synthesis of a carbamate (B1207046) from an amine or nitro compound and a carbonyl source, followed by the thermal decomposition of the carbamate to yield the corresponding isocyanate. researchgate.net This approach eliminates the use of chloride in the reaction, simplifying separation and purification and potentially enhancing product quality. researchgate.net

Key non-phosgene methodologies include:

Dimethyl Carbonate (DMC) Method : This route utilizes dimethyl carbonate as a less toxic and more environmentally friendly carbonyl source. Amines react with dimethyl carbonate to form carbamates, which are then thermally decomposed to produce isocyanates. researchgate.net For instance, the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate is a well-studied example of this approach.

Urea Method : This process employs urea, alcohol, and amines as raw materials to synthesize carbamates, which subsequently undergo thermal decomposition to yield isocyanates. This method is notable for its potential to achieve "zero emission" as byproducts such as alcohol and ammonia (B1221849) can be recycled back into the process. researchgate.net

Oxidative Carbonylation of Amines : This method involves the reaction of amines with carbon monoxide and oxygen to form carbamates, which are then thermally decomposed to isocyanates. researchgate.net

Reductive Carbonylation of Nitro Compounds : In this approach, nitro compounds are reacted with carbon monoxide to form carbamates, followed by their thermal decomposition to yield isocyanates. researchgate.net

Catalytic Systems in this compound Synthesis

Catalytic systems play a crucial role in both traditional and novel this compound synthesis routes, optimizing reaction conditions and improving yields and selectivities.

In the high-temperature oxidation of N-methylformamide, a silver catalyst has been effectively utilized to achieve high conversion rates. nih.gov For non-phosgene routes, especially those involving dimethyl carbonate, various catalysts have been investigated for the carbamate synthesis step. Examples include lead oxide (PbO) catalysts, supported zinc acetate (B1210297) catalysts (e.g., on activated carbon or α-Al2O3), and mesoporous AlSBA-15 catalysts. wikipedia.orgacs.org These catalysts facilitate the formation of carbamates, which are then thermally decomposed to produce the desired isocyanate. The optimization of catalyst systems is a central research direction to enhance raw material conversion and product yield while managing side reactions. researchgate.net

Table 3: Catalytic Systems in this compound Synthesis (Examples)

Synthetic RouteCatalyst ExamplesRole of CatalystSource
High-Temperature Oxidation of N-MethylformamideSilver catalystEnhances conversion of N-methylformamide to this compound. nih.gov
Dimethyl Carbonate Method (Carbamate Synthesis)PbO, Supported zinc acetate (on activated carbon or α-Al2O3), Mesoporous AlSBA-15Facilitates the methoxycarbonylation of amines with dimethyl carbonate to produce carbamates, precursors to isocyanates. wikipedia.orgacs.org
Thermal Decomposition of CarbamatesSingle-component metal catalysts (e.g., zinc), Composite catalystsPromotes the decomposition of carbamates to yield isocyanates, aiming for high activity, cost-effectiveness, and substrate compatibility. researchgate.net

Development of this compound Equivalents and Surrogates

The inherent reactivity and toxicity of this compound have driven the development of safer and more manageable equivalents and surrogates for use in various synthetic applications. These alternatives aim to provide similar synthetic utility without the challenges associated with handling highly volatile and toxic MIC.

One significant development is N-methyl carbamoylimidazole. This compound can be synthesized in high yield from 1,1-carbonyldiimidazole (CDI) and methylamine (B109427) hydrochloride. acs.orgnih.gov N-methyl carbamoylimidazole is a crystalline, readily storable, and water-stable compound that effectively functions as a this compound substitute. acs.orgnih.govresearchgate.net It reacts with various nucleophiles, including amines, protected and unprotected amino acids, thiols, and alcohols, in the presence of a base (e.g., triethylamine) to produce N-methylureas, carbamates, and thiocarbamates in good to excellent yields, in both organic solvents and water. acs.orgnih.gov The synthesis protocol for N-methyl carbamoylimidazole is scalable and general, achieving quantitative yields. acs.orgnih.gov A key aspect of this method is the reaction of CDI with the ammonium (B1175870) salt rather than the free amine, which significantly improves the yield. acs.orgnih.gov This approach allows for the conversion of N-alkyl carbamoylimidazoles to ureas without forming intermediary isocyanates. acs.orgnih.gov

Another surrogate is N-succinimidyl methylcarbamate (SNMC), which serves as a this compound equivalent for the synthesis of N-methylcarbamates and N-methylureas through reactions with alcohols and amines, respectively. researchgate.nettcichemicals.com These reactions proceed below room temperature in the presence of a base, yielding the desired products in good yields. tcichemicals.com Similarly, N,S-dimethylthiocarbamate (DMTC) has been explored as a synthetic equivalent for S- and N-methylcarbamoylation of amino acids in buffered aqueous solutions. researchgate.net SNMC has demonstrated rapid reactivity in both S- and N-methylcarbamoylations, achieving nearly quantitative conversions (over 97%) of tested compounds within 2–3 hours at 50 °C, with optimal pH conditions of 8.2 for S-methylcarbamoylations and 9.5–10 for N-methylcarbamoylations. researchgate.net

These surrogates offer a safer and more convenient alternative to traditional isocyanate chemistry, expanding the scope of their use in organic synthesis. organic-chemistry.org

Engineering Principles in this compound Production

The production of this compound involves critical engineering principles focused on process optimization, yield enhancement, and precise reactor design and control to ensure efficient and controlled synthesis.

Process Optimization and Yield Enhancement Strategies

Process optimization in this compound synthesis aims to maximize product yield while minimizing side reactions and energy consumption. Key strategies include careful selection of catalysts and precise control over reaction conditions.

For non-phosgene methods involving carbamate decomposition, catalyst development is crucial. Single-component metal catalysts, particularly those based on zinc, have shown advantages due to their high activity, cost-effectiveness, and compatibility with various substrates. acs.orgnih.govresearchgate.net Composite catalysts, which incorporate a second component to adjust the active metal composition, can further enhance isocyanate yield. acs.orgnih.govresearchgate.net The central goal in catalyst research is to optimize their adaptation to specific reaction conditions, including temperature, pressure, time, and solvent, to achieve high raw material conversion and product yield. acs.orgnih.govresearchgate.net

Controlling reaction parameters is vital for yield enhancement. For instance, in the phosgene-based process, maintaining specific temperature ranges and reactant ratios is critical. An excess of phosgene is often required to prevent the formation of methylamine hydrochloride in the gaseous phase. google.com However, the presence of hydrogen chloride can catalyze the polymerization of this compound, necessitating the addition of expensive polymerization inhibitors. google.comgoogle.com Removing moisture and amines from the reaction mixture prior to feeding methyl halide can prevent cyanate (B1221674) hydrolysis and this compound polymerization, leading to higher yields and purity. google.com

Solvent selection also plays a significant role in process optimization and separation. Organic solvents such as chlorobenzene, toluene, chloroform, and dichloromethane (B109758) are commonly used. google.com Directly feeding the high-temperature reaction product into an organic solvent at 200-300 °C can facilitate the effective separation of this compound and hydrogen chloride, preventing the formation of methyl carbamoyl (B1232498) chloride and increasing the once-through yield of MIC. google.com This approach can also reduce energy consumption and byproduct formation by eliminating the need for repeated heating and condensation. google.com

Reactor Design and Process Control for this compound Synthesis

Reactor design and process control are paramount in this compound synthesis due to the compound's reactivity and the exothermic nature of its reactions. wikipedia.orgtaylorandfrancis.comresearchgate.net

For large-scale production using the phosgene method, combining reactants at higher temperatures in the gas phase is advantageous, often requiring specialized reactor designs that allow for very fast reaction times and complete conversion of monomethylamine to N-methylcarbamoyl chloride. csb.gov A pyrolizer is typically used to split the MCC into this compound. csb.gov

In non-phosgene methods involving the thermal decomposition of carbamates, non-isothermal displacement reactors are employed. mdpi.commuctr.ru Mathematical models are developed to represent this process, aiding in the design of industrial reactor equipment by considering varying residence times and temperature profiles along the reactor length. mdpi.commuctr.ru These models help determine optimal process parameters at each point within the reactor. muctr.ru

Process control systems are essential to manage the inherent risks and ensure efficient production. This includes monitoring critical parameters such as temperature, pressure, and flow levels. taylorandfrancis.comscribd.com For instance, in the hydrolysis reaction of this compound, continuous stirred tank reactors (CSTRs) are used, and advanced control systems, such as model predictive control (MPC), are employed to prevent thermal runaway. researchgate.net The design of such systems must account for non-ideal mixing effects, which can significantly influence reactor dynamics. researchgate.net

Material selection for equipment in contact with this compound is crucial due to its corrosive nature and reactivity. Only stainless steel or glass/ceramic containers are considered safe, while materials like iron, steel, zinc, tin, copper, or their alloys should be avoided. nih.govtaylorandfrancis.com This material specification is a fundamental safeguard in inherently safer process design. taylorandfrancis.com Comprehensive process control also involves the implementation of alarm systems and setpoints to alert operators to deviations from normal operating conditions, allowing for timely corrective actions. scribd.com

Fundamental Chemical Reactivity and Mechanisms of Methyl Isocyanate

Reactions with Nucleophilic Species

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a dominant fate process for methyl isocyanate in water and soil, occurring rapidly. nih.gov The substance decomposes on contact with water. nih.gov At 25 °C, in the presence of excess water, half of the MIC can be consumed within approximately 9 minutes. wikipedia.org The hydrolysis of this compound is an acid-catalyzed process. copernicus.orgcopernicus.org

The proposed mechanism for MIC hydrolysis involves an initial addition of water across the N=C bond of the isocyanate, forming methyl carbamic acid (CH₃NHC(O)OH). copernicus.org This intermediate is generally unstable and subsequently decomposes. copernicus.org

These reactions produce methylamine (B109427) and carbon dioxide. copernicus.org

Gas-Phase Degradation and Transformation Mechanisms

In the atmosphere, vapor-phase this compound is primarily degraded by reactions with photochemically-produced hydroxyl radicals. nih.gov While gas-phase degradation processes are important, heterogeneous uptake on aqueous particles may also contribute significantly to its atmospheric loss. copernicus.org

Reaction Kinetics with Hydroxyl Radicals (•OH)

The reaction of this compound with hydroxyl (•OH) radicals is a key atmospheric removal pathway. nih.govtaylorandfrancis.com This reaction proceeds primarily via hydrogen abstraction from the methyl group of MIC. researchgate.net

Experimental studies have determined varying rate coefficients for this reaction:

At 295 K, a rate coefficient (k₁) of 1.36 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ has been reported. researchgate.netacs.org

Another study reported a rate constant of 3.62 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for MIC with OH radicals under static relative rate conditions. nih.gov

Theoretical calculations suggest a rate coefficient of 8.8 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K, which aligns well with experimental data. researchgate.net

The temperature dependence of the rate constant (k₁) between 295–375 K is given by the Arrhenius expression: k₁(T) = 6.11 × 10⁻¹² exp(-(1119 ± 62)/T) cm³ molecule⁻¹ s⁻¹. researchgate.netacs.org

The average atmospheric half-life for this compound due to reaction with hydroxyl radicals is estimated to be approximately 66.5 hours (or a few days). nih.govnih.govtandfonline.com

Table 1: Reaction Rate Coefficients for this compound with Hydroxyl Radicals

ReactantTemperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
•OH2951.36 × 10⁻¹³ researchgate.netacs.org
•OHRoom Temp3.62 × 10⁻¹² nih.gov
•OH2988.8 × 10⁻¹⁴ (calculated) researchgate.net
•OH295-3756.11 × 10⁻¹² exp(-(1119 ± 62)/T) researchgate.netacs.org

Reaction Pathways with Chlorine Atoms (Cl•)

Reactions with chlorine atoms (Cl•) can also contribute to the atmospheric degradation of this compound, particularly in coastal and marine boundary layers where chlorine concentrations are higher. copernicus.orgsemanticscholar.org

The rate coefficient for the reaction of this compound with chlorine atoms (k₂) was determined to be 5.58 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.netacs.org Theoretical calculations at room temperature and atmospheric pressure suggest a rate constant of 2.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. semanticscholar.org

Table 2: Reaction Rate Coefficients for this compound with Chlorine Atoms

ReactantTemperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
Cl•2965.58 × 10⁻¹² researchgate.netacs.org
Cl•Room Temp2.5 × 10⁻¹² (calculated) semanticscholar.org

Interaction with Other Atmospheric Oxidants (e.g., O₃, NO₃)

Quantum chemistry calculations indicate that reactions of this compound with other atmospheric oxidants such as ozone (O₃) and nitrate (B79036) radicals (NO₃) are of little importance under atmospheric conditions. acs.orgnih.govnih.govresearchgate.net For instance, for methyl isocyanide (CH₃NC), the reactions with O₃ and NO₃ are slow, with calculated rate coefficients of less than 10⁻²⁵ cm³ molecule⁻¹ s⁻¹ and 5 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, respectively, at 298 K. acs.orgnih.gov While these specific values are for methyl isocyanide, they suggest a similar low reactivity for this compound with these oxidants compared to OH radicals.

Identification and Formation of Stable Atmospheric Degradation Products (e.g., Formyl Isocyanate)

A major stable end-product identified following the oxidation of this compound by hydroxyl radicals and chlorine atoms in environmental chamber reactors is formyl isocyanate (HC(O)NCO). researchgate.netacs.orgnoaa.govresearchgate.net This identification was made by comparing experimental infrared absorption spectra with theoretically calculated spectra. researchgate.netacs.org

The atmospheric degradation mechanism involving the alkyl isocyanate radical (CH₂NCO), formed by H-abstraction from MIC, can lead to stable products. semanticscholar.org In a nitrogen-rich environment, the CH₂NCO radical can react rapidly to form an OCNCH₂O₂ peroxy radical. semanticscholar.org This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (OCNCH₂O) and nitrogen dioxide (NO₂). semanticscholar.org The OCNCH₂O radical has two potential reaction channels:

Unimolecular decomposition via C-N bond cleavage to yield formaldehyde (B43269) (CH₂O) and an isocyanate radical (NCO). semanticscholar.org

Reaction with molecular oxygen (O₂) via H-transfer, leading to the formation of formyl isocyanate (OCNCHO) and a hydroperoxy radical (HO₂). semanticscholar.org This pathway is highly exothermic. semanticscholar.org

Formyl isocyanate can further degrade unimolecularly into NCO and formyl radical (HCO) through photochemical processes. semanticscholar.org

Spectroscopic Characterization and Molecular Structure Elucidation of Methyl Isocyanate

Advanced Spectroscopic Techniques for Characterization

Rotational spectroscopy, particularly in the microwave and millimeter-wave regions, has been instrumental in elucidating the precise structure and dynamics of methyl isocyanate. Initial measurements of its microwave spectrum date back to the 1960s. wikipedia.org More recently, extensive characterization of its rotational spectrum has yielded a list of 1269 confidently assigned laboratory lines. aanda.orgresearchgate.net This rigorous laboratory work has facilitated the detection of this compound in extraterrestrial environments, including the Orion clouds and Sgr B2(N), and on the surface of comet 67P/Churyumov-Gerasimenko. aanda.orgresearchgate.netcsic.es

The rotational spectrum of this compound is notably complex, primarily due to the large-amplitude internal rotation of its methyl group. csic.esacs.orgwikipedia.org Stark-modulation spectroscopy has been employed to record the room-temperature rotational spectrum in the 32 to 90 GHz region. researchgate.net Further studies extended these observations to 364 GHz, utilizing Loomis-Wood-type displays for line assignment. researchgate.net The observation of characteristic Stark effects and ¹⁴N nuclear quadrupole hyperfine structure has allowed for unambiguous assignment of rotational transitions, even up to high K values (K=10). researchgate.net Discrepancies in the determination of the A rotational constant have been noted in the literature, with reported values including 73849.2 MHz and 128402.0(13) MHz. wikipedia.org The electric dipole moment of this compound has been determined to be 2.88 D. aanda.org

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers insights into the vibrational modes and conformational properties of this compound across different phases. The infrared and Raman spectra of this compound in both gaseous and solid phases have been measured, covering broad regions from 3200-20 cm⁻¹ and 3200-10 cm⁻¹, respectively. wikipedia.org Infrared spectra have also been recorded for this compound isolated in cryogenic matrices of argon, xenon, and nitrogen, providing details on its monomeric vibrational characteristics. wikipedia.orgaanda.org

A prominent feature in the mid-IR absorption spectrum is a strong, characteristic multiplet observed between 2350 and 2250 cm⁻¹, which is attributed to the antisymmetric stretching vibration of the NCO group. aanda.orgresearchgate.netfishersci.ca Other significant vibrational bands and their approximate assignments include:

CH₃ stretchings: 3000-2950 cm⁻¹ fishersci.ca

NCO symmetric stretch and CH₃ deformations: 1460-1420 cm⁻¹ fishersci.ca

CH₃ rocking vibration: 1150-1130 cm⁻¹ fishersci.ca

C-N stretching: 870-850 cm⁻¹ fishersci.ca

NCO bendings: 625-580 cm⁻¹ fishersci.ca

The use of deuterated this compound (CD₃NCO) has been crucial in assisting with the assignment of these spectral features. researchgate.netfishersci.caaanda.orgoup.com Studies have also revealed a phase transition from amorphous to crystalline this compound occurring at approximately 90 K. researchgate.netfishersci.ca Infrared spectra of liquid and solid this compound have been utilized for a comprehensive global spectral assignment of its vibrational bands. fishersci.ca

Table 1: Selected Vibrational Frequencies of this compound (CH₃NCO) in Amorphous Solid Phase fishersci.ca

Vibration TypeWavenumber (cm⁻¹)Assignment
νₐ-NCO (Antisymmetric)2350-2250NCO antisymmetric stretching
CH₃ stretchings3000-2950CH₃ stretching modes
δ-NCO (Symmetric) / δ-CH₃1460-1420NCO symmetric stretch and CH₃ deformations
r-CH₃ (Rocking)1150-1130CH₃ rocking vibration
ν-C-N (Stretch)870-850C-N stretching
β-NCO (Bending)625-580NCO bending modes

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in organic chemistry, detailed research findings specifically focusing on the use of NMR for the comprehensive structural assignment of this compound (CH₃NCO) itself are not prominently detailed in the provided search results. Most mentions of NMR in relation to isocyanates often pertain to other compounds like methyl isocyanide (CH₃NC) or general applications for purity assessment.

Vibrational Spectroscopy (Infrared and Raman) in Different Phases

Molecular Structure and Conformation Analysis

The Lewis structure of this compound is typically represented as H₃C-N=C=O. nih.govuni.lu The molecule is characterized by specific bond angles and distances that define its equilibrium geometry. The methyl (H₃C) group adopts a tetrahedral arrangement, with H-C-H bond angles approximating 109.5°. wikidata.org In contrast, the N=C=O portion of the molecule exhibits a linear configuration, resulting in C-N=C and N=C=O bond angles of approximately 180°. wikidata.org

Reported bond distances for this compound are summarized below:

C-H bond length: Approximately 1.09 Å. wikidata.org

C-N bond length: Approximately 1.16 Å wikidata.org or 117 pm. easychem.org

N=O bond length: Approximately 1.21 Å wikidata.org or 118 pm. easychem.org

(Note: 1 Å = 100 pm)

Theoretical calculations, such as those using B3LYP/6-311++G(d,p) methods, have been used to obtain equilibrium values for these bond parameters. easychem.org this compound is generally considered to exist as a single stable conformer. The experimental electric dipole moment of this compound is 2.8 D. wikipedia.org

Table 2: Approximate Bond Parameters of this compound (CH₃NCO) wikidata.orgeasychem.org

Bond TypeApproximate Bond Length (Å / pm)Approximate Bond Angle (°)
C-H1.09 Å109.5 (H-C-H)
C-N1.16 Å / 117 pm180 (C-N=C)
N=O1.21 Å / 118 pm180 (N=C=O)

A significant aspect of this compound's molecular dynamics is the internal rotation (torsion) of its methyl group. This internal rotation is responsible for the observed A-E splittings in its rotational spectra. acs.orgwikipedia.orgnih.govwikipedia.org The barrier to this internal rotation has been experimentally determined from the splitting of specific rotational transitions (e.g., J₃→₄, K=±1, m=±3) to be approximately 49±3 cal/mole acs.orgwikipedia.org, although another value of 83±15 cal/mole has also been reported. wikipedia.org Due to this relatively low barrier, the methyl group in this compound can often be considered a "free rotor." csic.eswikipedia.org The large amplitude internal rotation of the methyl group, along with the CNC bending mode, poses challenges for theoretical modeling of its threshold photoelectron spectrum. wikipedia.org Torsional barrier heights are computed to evaluate the occurrence and magnitude of A-E splittings, which are crucial for a proper experimental characterization of such molecules. nih.gov

Equilibrium Geometries and Bond Parameters

This compound (MIC) is an asymmetric top molecule with a bent skeleton, specifically at the CNC angle, which is approximately 140°. The molecule exhibits large-amplitude internal motions, notably the torsion of the methyl group and the CNC bending motion. The barrier to the torsion of the methyl group is relatively low, around 20-30 cm⁻¹, allowing it to be considered almost a free rotor nih.govcsic.esoup.com. The barrier to linearity of the CNCO skeleton has been determined to be around 920 cm⁻¹ researchgate.net.

Experimental and theoretical studies have provided detailed insights into the molecular geometry and vibrational modes of MIC. Electron diffraction and microwave spectroscopy have been crucial in determining its structural parameters nih.govcsic.es.

Predicted Bond Distances and Angles for this compound (CH₃NCO) vaia.com:

BondApproximate Bond Distance (Å)
C-H1.09
C-N (methyl)1.47
N=C (isocyanate)1.24
C=O1.21

Approximate Bond Angles for this compound (CH₃NCO) vaia.com:

AngleApproximate Bond Angle (°)
H-C-H109.5
N=C=O180 (linear configuration) vaia.com
C-N=C~140 nih.govoup.com

Infrared (IR) and Raman spectra have been widely used to characterize the vibrational modes of MIC. The mid-IR absorption spectrum is dominated by a prominent band between 2350 and 2250 cm⁻¹, attributed to the antisymmetric stretching vibration of the NCO group. This band often shows a quadruplet structure, which has been interpreted in terms of coupling with the low-frequency torsion of the methyl group nih.govresearchgate.net. Other significant bands observed in the IR and Raman spectra include:

CH₃ stretchings: 3000-2950 cm⁻¹ nih.gov.

NCO symmetric stretch and CH₃ deformations: 1460-1420 cm⁻¹ nih.gov.

CH₃ rocking vibration: 1150-1130 cm⁻¹ nih.gov.

C-N stretching: 870-850 cm⁻¹ nih.gov.

NCO bendings: 625-580 cm⁻¹ nih.gov.

Low-frequency bands, determined from far-IR, Raman, and microwave spectra, correspond to large amplitude motions, such as the CNC in-plane bending (190-170 cm⁻¹) and the CH₃ torsion (20-30 cm⁻¹) nih.gov.

Rotational constants for this compound have been determined through microwave spectroscopy and theoretical calculations. There have been noted discrepancies in the determination of the A rotational constant between different studies csic.esoup.com. For instance, values of 73,849.2 MHz and 128,402.0(13) MHz have been reported csic.es. The analysis of the rotational spectrum is complex due to the high density of low-energy rovibrational states arising from the excitations of the torsional and CNC bending modes csic.es.

Isotopic Substitution in Spectroscopic Studies

Isotopic substitution is a powerful technique employed in spectroscopic studies to aid in the assignment of vibrational modes and to refine molecular structural parameters. By replacing specific atoms with their heavier isotopes, changes in vibrational frequencies and rotational constants can be observed, providing crucial information about the molecular dynamics and geometry rsc.org.

For this compound, deuterated this compound (CD₃NCO) has been used to assist with spectral assignments nih.govoup.com. The mid-IR spectra of solid CH₃NCO and fully deuterated CD₃NCO show that while the antisymmetric stretching vibration of the NCO group (νa-NCO) spans roughly the same wavenumber region (2360-2200 cm⁻¹) for both isotopic variants, the internal structure and relative intensity of the band are isotope-dependent nih.govoup.com. For example, a clear red shift of about 10 cm⁻¹ in certain features has been observed between ¹²CH₃NCO and ¹³CH₃NCO samples, shifting transitions from 2322 and 2303 cm⁻¹ to 2313 and 2294 cm⁻¹ respectively researchgate.net.

The use of isotopic variants, such as those with ¹³C and ¹⁵N, allows for the calculation of Fermi coupling constants and the study of vibrational-rotational interactions researchgate.net. The analysis of rotational spectra of isotopically substituted species, such as those with ¹³C and ¹⁵N, provides highly accurate rotational and rovibrational parameters, which are essential for understanding the quasi-linearity of the molecular skeleton and relevant rovibrational interactions csic.esscience.govnih.gov. Although the isotopic shifts with heavier elements are generally small, they are valuable for precise spectroscopic analysis rsc.org.

Computational Chemistry and Theoretical Modeling of Methyl Isocyanate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable for probing the electronic structure of methyl isocyanate, offering a detailed understanding of its molecular geometry, bonding, and charge distribution.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods are widely employed to study this compound. For instance, the M06-2X functional has been recognized for its reliability in studying main-group thermochemistry and kinetics nih.gov. Studies on methyl isocyanide (CH₃NC), an isomer of MIC, have shown that M06-2X calculations yield structural parameters in good agreement with experimental equilibrium data, including bond lengths (rC–H = 1.087 Å, rC–N = 1.420 Å, rN≡C = 1.162 Å) and bond angles (αN–C–H = 109.55°) nih.gov. The calculated dipole moment of 3.85 D for methyl isocyanide also closely matches the experimental value of 3.83 ± 0.06 D obtained from microwave spectroscopy nih.gov.

For this compound (CH₃NCO) itself, DFT-based methods like M06-2X combined with basis sets such as 6-311++G(d,p) are used to optimize geometries of reactants, transition states, and products involved in its reactions semanticscholar.org. Single-point energy calculations, often at higher levels like CCSD(T), are then performed to refine energy corrections semanticscholar.org.

The stability and conformational behavior of this compound have also been investigated computationally. This compound is generally found to be the most stable isomer among C₂H₃NO species csic.es. Its global potential energy minimum structure has been confirmed to have Cs symmetry rsc.org. The methyl group in this compound exhibits a very low barrier to internal rotation, allowing it to be considered a free rotor csic.esresearchgate.netaip.org.

Prediction of Spectroscopic Constants and Vibrational Frequencies

Theoretical calculations are instrumental in predicting spectroscopic constants and vibrational frequencies, which aid in the interpretation of experimental infrared (IR) and Raman spectra. For methyl isocyanide, calculated harmonic wavenumbers generally show a 5% higher average than observed values, with a 13% deviation for the CNC linear bending mode nih.gov. Applying a scaling factor of 0.956 can reduce the average deviation to 2% nih.gov.

For this compound, strong vibrational features are observed in the IR spectrum between 2350 and 2250 cm⁻¹, primarily attributed to the antisymmetric stretching vibration of the -N=C=O group researchgate.netcsic.esnih.govcore.ac.uk. This multiplet feature is characteristic and is used to monitor CH₃NCO formation in ice researchgate.netnih.gov. Theoretical structures based on DFT calculations have been advanced for crystalline this compound to compare with experimental IR data csic.esnih.govcore.ac.uk.

Table 1: Representative Calculated and Experimental Spectroscopic Data for this compound/Isocyanide

ParameterMethod/Basis Set (Calculated)Value (Calculated)Experimental ValueReference
Dipole Moment (CH₃NC)M06-2X3.85 D3.83 ± 0.06 D nih.gov
C-H Bond Length (CH₃NC)M06-2X1.087 Å1.086 Å nih.gov
C-N Bond Length (CH₃NC)M06-2X1.420 Å1.422 Å nih.gov
N≡C Bond Length (CH₃NC)M06-2X1.162 Å1.169 Å nih.gov
N-C-H Angle (CH₃NC)M06-2X109.55°109.47° nih.gov
ν(NCO) Antisymmetric Stretch (CH₃NCO)DFT~2300 cm⁻¹2350-2250 cm⁻¹ researchgate.netcsic.es
Methyl Torsion Barrier (CH₃NCO)CCSD(T)-F12Very low- csic.esresearchgate.netaip.org

Theoretical Investigations of Reaction Pathways and Potential Energy Surfaces

Theoretical investigations are crucial for mapping the potential energy surfaces (PES) of reactions involving this compound, identifying transition states, and determining reaction energetics.

Transition State Characterization for Elementary Reactions

Computational studies are extensively used to characterize transition states (TSs) for elementary reactions involving this compound. For instance, the reaction of this compound (CH₃NCO) with OH radicals and Cl atoms has been investigated using DFT methods like M06-2X semanticscholar.orgtandfonline.com. These studies optimize stationary points on the PES, including reactants, reaction complexes, transition states, and product complexes semanticscholar.org. For the hydrogen abstraction reaction of CH₃NCO with OH or Cl, only one transition state is typically identified due to the symmetrical equivalence of the three hydrogen atoms in the methyl group semanticscholar.org. Geometrical analysis of these transition states shows elongation of C–H bonds and forming O-H or H-Cl bonds compared to their equilibrium lengths semanticscholar.org.

For methyl isocyanide (CH₃NC), reactions with OH, NO₃, and O₃ radicals have been explored. The reaction of CH₃NC with OH radicals is predicted to proceed primarily via electrophilic addition to the isocyanide carbon atom, involving prereaction complexes and inner, tight transition states nih.govacs.org. The barriers for C–H abstraction and electrophilic addition pathways have been calculated, indicating that C–H abstraction is of minor importance at tropospheric conditions nih.gov.

The unimolecular isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) is a well-studied reaction. This isomerization proceeds through a 1,2 methyl-shift, where the methyl group migrates from the nitrogen to the carbon side of the cyano group, involving the breaking of the C-N bond and simultaneous formation of a C-C bond at the transition state aip.orgchemrxiv.org.

Reaction Energetics and Thermochemical Parameters

Computational methods provide critical thermochemical parameters and reaction energetics. The M06-2X functional is endorsed for its performance in main-group thermochemistry nih.gov.

For the cyclotrimerization of this compound into trimethyl isocyanurate, the best estimated enthalpy change at 298 K is -66.4 kcal mol⁻¹ rsc.org. This highly exothermic process is a key indicator of the thermochemical stability of isocyanurate molecules rsc.org.

The reaction of this compound (CH₃NCO) with OH radicals and Cl atoms has been studied, and thermochemical data (ΔH°₂₉₈ₖ and ΔG°₂₉₈ₖ) illustrate the feasibility and spontaneity of these reactions tandfonline.com.

For the isomerization of methyl isocyanide (CH₃NC) to acetonitrile (CH₃CN), the reaction is predicted to be exothermic by 103.3 kJ mol⁻¹ at 0 K (103.8 kJ mol⁻¹ at 298 K) osti.gov. This reaction must overcome a barrier of 160.1 ± 1.0 kJ mol⁻¹, which aligns well with experimental values osti.gov.

Table 2: Selected Reaction Energetics for this compound/Isocyanide Reactions

ReactionParameterValue (Calculated)Reference
CH₃NCO CyclotrimerizationΔH°₂₉₈ₖ-66.4 kcal mol⁻¹ rsc.org
CH₃NC → CH₃CN IsomerizationExothermicity (0 K)103.3 kJ mol⁻¹ osti.gov
CH₃NC → CH₃CN IsomerizationBarrier (0 K)160.1 ± 1.0 kJ mol⁻¹ osti.gov
CH₃NC + OH (C–H abstraction barrier)Barrier+12.8 kJ/mol nih.gov
CH₃NC + OH (Electrophilic addition barrier)Barrier-7.8 kJ/mol nih.gov

Kinetic Modeling and Rate Coefficient Predictions

Kinetic modeling and rate coefficient predictions are vital for understanding the reaction rates and atmospheric fate of this compound.

For the reaction of methyl isocyanide (CH₃NC) with OH radicals, quantum chemistry calculations combined with master equation models have predicted a rate coefficient of 4.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1013 hPa nih.govacs.org. This calculated value is in reasonable agreement with experimental determinations, which found a rate coefficient of (7.9 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K nih.govacs.org. The calculated rate coefficients are primarily determined by the height of the inner, tight transition state nih.gov. The rate coefficients can be parametrized by the Arrhenius equation: kCH₃NC+OH(T) = 1.63 × 10⁻¹¹ × exp(463/T) cm³ molecule⁻¹ s⁻¹ in the range of 200–400 K acs.org.

The reactions of methyl isocyanide with NO₃ and O₃ radicals are predicted to be much slower, with rate coefficients less than 5 × 10⁻¹⁶ and 10⁻²⁵ cm³ molecule⁻¹ s⁻¹ at 298 K, respectively nih.govacs.org.

For this compound (CH₃NCO) reacting with OH radicals and Cl atoms, temperature-dependent rate constants have been theoretically investigated using the M06-2X level of theory combined with the 6-311++G(d,p) basis set, with single-point CCSD(T) corrections semanticscholar.orgtandfonline.com. The calculated rate constants for these reactions are in good agreement with previously reported experimental values tandfonline.com. The reactions exhibit a positive temperature dependence on rate constants and can be fitted to three-parameter Arrhenius expressions tandfonline.com. For example, with Wigner's tunneling correction, kOH = 2.76 × 10⁻¹⁹ T²·⁶⁵ exp[−486/T] and kCl = 3.51 × 10⁻¹⁸ T²·²⁸ exp[95/T] between 200 and 400 K tandfonline.com.

Table 3: Predicted Rate Coefficients for this compound/Isocyanide Reactions

ReactionTemperature Range (K)Rate Coefficient Expression (cm³ molecule⁻¹ s⁻¹)Reference
CH₃NC + OH (Calculated)2984.2 × 10⁻¹¹ nih.govacs.org
CH₃NC + OH (Experimental)298(7.9 ± 0.6) × 10⁻¹¹ nih.govacs.org
CH₃NC + OH (Arrhenius fit)200-4001.63 × 10⁻¹¹ × exp(463/T) acs.org
CH₃NC + NO₃ (Calculated)298< 5 × 10⁻¹⁶ nih.govacs.org
CH₃NC + O₃ (Calculated)298< 10⁻²⁵ nih.govacs.org
CH₃NCO + OH (Wigner's tunneling correction)200-4002.76 × 10⁻¹⁹ T²·⁶⁵ exp[−486/T] tandfonline.com
CH₃NCO + Cl (Wigner's tunneling correction)200-4003.51 × 10⁻¹⁸ T²·²⁸ exp[95/T] tandfonline.com

Master Equation Models for Atmospheric Reactions

Master equation models are employed to simulate the kinetics of atmospheric reactions involving this compound (CH₃NCO). These models, often based on quantum chemical data, help to elucidate the behavior of CH₃NCO in the gas phase under varying atmospheric conditions. researchgate.net

Research indicates that the atmospheric fate of this compound includes reactions with key atmospheric oxidants such as hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net For the reaction between CH₃NCO and OH radicals, master equation modeling has shown that the reaction rate coefficient exhibits a negligible dependence on pressure under typical tropospheric conditions. researchgate.net

Detailed quantum chemical calculations predict that the predominant reaction pathway for the CH₃NCO + OH reaction involves hydrogen abstraction from the methyl group. This abstraction mechanism is significantly favored, being predicted to be approximately four orders of magnitude faster than the alternative pathway of OH addition to the NCO group. researchgate.net N-addition, another potential reaction route, is generally considered to be of minor importance and can be disregarded under atmospheric conditions. researchgate.net

Temperature and Pressure Dependence of Reaction Rates

The kinetic studies of this compound's atmospheric reactions reveal specific dependencies on temperature and pressure. Experimental and theoretical investigations have focused on reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net

For the gas-phase reaction of CH₃NCO with OH radicals, the rate coefficient, denoted as k₁, was experimentally determined to be 1.36 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net An earlier estimation at 25 °C yielded a comparable rate constant of 1.4 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov

Theoretical calculations, performed across a temperature range of 200 to 400 K, indicate that the rate constants for the reaction of CH₃NCO with OH radicals exhibit a positive temperature dependence. researchgate.net These rate constants can be expressed using a three-parameter Arrhenius expression: kOH = 2.76 × 10⁻¹⁹ T². researchgate.net As noted previously, the rate coefficient for the OH reaction with CH₃NCO is largely independent of pressure under tropospheric conditions. researchgate.net

Solvation Effects in this compound Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by solvation, particularly in aqueous and organic solvent environments. This compound readily reacts with compounds containing N-H or O-H groups. wikipedia.org

In the presence of water, this compound undergoes an exothermic reaction, leading to the formation of 1,3-dimethylurea (B165225) and carbon dioxide. wikipedia.org The rate of this reaction is relatively slow below 20 °C (68 °F) but dramatically increases at elevated temperatures or in the presence of acidic or basic catalysts. nih.govwikipedia.org For instance, at 25 °C in an excess of water, approximately half of the this compound is consumed within 9 minutes. wikipedia.org Inadequate heat removal from the reacting mixture can lead to an accelerated reaction rate, potentially causing the this compound to boil. wikipedia.org

Quantitative studies have determined the aqueous solubility of CH₃NCO to be approximately 1.3 (±0.13) M atm⁻¹, a value that remains largely independent of pH. researchgate.net Its solubility in n-octanol has also been investigated, demonstrating a temperature-dependent behavior. At 298 K, the solubility in n-octanol was found to be 4.0 (±0.5) M atm⁻¹, decreasing to 2.8 (±0.3) M atm⁻¹ at 310 K. researchgate.net

The aqueous hydrolysis of this compound has been observed to be slightly catalyzed by acids. researchgate.net Furthermore, reactions involving n-octanol exhibited reaction rates ranging from 2.5 (±0.5) × 10⁻³ s⁻¹ to 5.3 (±0.7) × 10⁻³ s⁻¹ within the temperature range of 298 K to 310 K. researchgate.net

Environmental Chemistry and Atmospheric Fate of Methyl Isocyanate

Atmospheric Transformation Processes

Methyl isocyanate undergoes several transformation processes in the atmosphere, primarily through gas-phase reactions and heterogeneous reactions in aqueous phases.

In the troposphere, the primary gas-phase removal mechanism for this compound is its reaction with photochemically produced hydroxyl (OH) radicals. This reaction is a significant atmospheric sink for CH₃NCO. Experimental studies have determined the rate constant for the gas-phase reaction of this compound with OH radicals.

Table 1: Rate Constants for Gas-Phase Reaction of this compound with Hydroxyl Radicals

ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
CH₃NCOOH3.62 × 10⁻¹²Not specified researchgate.netacs.org

According to theoretical calculations, the main reaction channel for CH₃NCO with OH is hydrogen abstraction at the methyl group. researchgate.net The atmospheric lifetime of this compound due to this reaction is estimated to be approximately 66.5 hours (or about 2.77 days). acs.org

Reactions with other atmospheric oxidants such as ozone (O₃) and nitrate (B79036) (NO₃) radicals are generally considered to be of little importance for similar isocyanide compounds under atmospheric conditions. nih.govuio.no

Hydrolysis is a major environmental fate process for this compound, particularly in soil and water. nih.gov this compound is known to decompose rapidly upon contact with water. nih.gov The aqueous hydrolysis of CH₃NCO is slightly acid-catalyzed. copernicus.orgcopernicus.orgnoaa.gov

Table 2: Hydrolysis Half-Lives of this compound

MediumTemperature (°C)Half-LifeReference
Soil1520 minutes nih.gov
Water259 minutes nih.gov

While rapid in bulk water, the loss of CH₃NCO due to aqueous-phase processes in the atmosphere (e.g., uptake into aerosols or cloud droplets) is estimated to be slower than, or comparable to, its gas-phase lifetime against OH reaction, with an estimated lifetime of approximately 3 months. copernicus.orgnoaa.gov The aqueous solubility of CH₃NCO has been determined to be 1.3 (±0.13) M atm⁻¹, which remains largely independent of pH. copernicus.orgnoaa.gov

This compound does not possess chromophores that absorb light at wavelengths greater than 290 nm. nih.gov Consequently, direct photolysis by sunlight is not expected to be a significant atmospheric removal pathway for CH₃NCO in the troposphere. nih.gov

Heterogeneous Reactions and Aqueous-Phase Hydrolysis

Environmental Lifetime and Persistence Modeling

For releases to soil, volatilization from moist soil surfaces is not expected to be a significant fate process compared to hydrolysis. However, this compound may volatilize from dry soil surfaces due to its vapor pressure. nih.gov Similarly, in water, processes such as adsorption to sediment, bioconcentration, and biodegradation are not expected to compete with hydrolysis as important fate processes. nih.gov

Environmental Formation Pathways

This compound can be formed in the environment through the transformation of other compounds.

This compound (CH₃NCO) is a highly reactive and toxic transformation product of methyl isothiocyanate (MITC). researchgate.netacs.org Methyl isothiocyanate is itself a significant breakdown product of commonly used soil fumigants, such as those based on N-methyldithiocarbamate. researchgate.netacs.orgnih.gov

The gas-phase reaction of methyl isothiocyanate with hydroxyl radicals leads to the formation of this compound. Experimental studies have shown that the molar conversion of MITC to MIC in OH radical reactions is approximately 67% ± 8%, indicating that CH₃NCO is a primary product of the MITC–OH reaction in the gas phase. acs.org

Methyl Isocyanate in Astrochemistry and Interstellar Medium Studies

Astronomical Detections and Observational Studies

The identification of methyl isocyanate in diverse extraterrestrial settings provides crucial insights into the chemical processes occurring in the cosmos.

Detection in Interstellar Molecular Clouds

This compound has been rigorously detected in several interstellar molecular clouds, particularly in warm, dense regions known as hot cores. Its presence was first identified in Sagittarius B2(N) (Sgr B2(N)), a giant molecular cloud near the Galactic center, in 2015. sci.newsoup.comarxiv.orguni-koeln.de Subsequent observations confirmed its presence in other significant star-forming regions, such as the Kleinmann-Low region of the Orion Nebula (Orion KL) and the solar-type protostar IRAS 16293-2422. sci.newsoup.comaanda.orgastrochymist.org

In Sgr B2(N), this compound was detected through its rotational lines in the 3 mm wavelength region, exhibiting similar column densities in both main hot cores at rotational temperatures around 25 K. It was found to be less abundant than isocyanic acid (HNCO) by factors of approximately 35 to 53. uni-koeln.de For Orion KL, observations using the IRAM 30m telescope and ALMA data identified nearly 400 lines of this compound, allowing for detailed characterization of its physical conditions. uni-koeln.deastrochymist.org In the solar-type protostar IRAS 16293-2422, this compound was detected in the warm, dense inner regions surrounding the young stars, with abundances comparable to those found in high-mass protostars like Orion KL and Sgr B2(N). sci.newsoup.comastrobiology.com This detection in solar-type protostars suggests that the key ingredients for the origin of life could be produced at an early stage of solar system formation. sci.news

The observed column densities and abundance ratios of this compound in these interstellar environments are summarized in the following table:

SourceKinetic Temperature (K)Column Density (cm⁻²)Abundance Ratio (X/H₂)CH₃NCO/HNCO RatioCH₃NCO/NH₂CHO Ratio
Sgr B2(N)~200 nih.gov5 × 10¹⁷ (63 km s⁻¹ component) nih.gov, 3 × 10¹⁷ (73 km s⁻¹ component) nih.gov1.0-1.7 × 10⁻⁹ oup.com0.08 oup.comN/A
Orion KLN/AN/AN/A~0.067 (Orion KL A) uni-koeln.de~0.1 (Orion KL A) uni-koeln.de
IRAS 16293-2422 BN/A≤(1.4 ± 0.1) × 10¹⁵ oup.com≤(1.4 ± 0.1) × 10⁻¹⁰ oup.com~0.08 oup.com~0.08 oup.com

Note: Abundance ratios for Orion KL are approximate based on relative abundances compared to other molecules. uni-koeln.deaanda.org

Identification in Cometary Environments

This compound was identified on the surface of comet 67P/Churyumov-Gerasimenko (67P/CG) by the COSAC and Ptolemy instruments aboard the Rosetta mission's Philae lander in 2015. oup.comnih.govwikipedia.orgsci.newsastrobiology.comgwu.edu This marked one of the first detections of this complex organic molecule in a cometary environment. nih.gov It was identified as one of the more abundant species detected on the comet's surface, among a total of sixteen organic compounds, four of which were detected for the first time on a comet (this compound, acetone, propionaldehyde, and acetamide). aanda.orgsci.newsgwu.edu The presence of this compound and other organic molecules in comets supports the theory that cometary impacts may have contributed to delivering organic compounds to early Earth, potentially playing a role in the origins of life. sci.newsgwu.eduacs.org However, a subsequent higher-resolution study of comet 67P by another instrument found no evidence for this compound. astrochymist.org

Proposed Astrochemical Formation Pathways

The formation mechanisms of this compound in the interstellar medium are not fully understood, but both gas-phase and ice-phase reactions are considered. oup.com The detection of CH₃NCO primarily in warm sources like hot cores and hot corinos suggests its formation largely occurs on grain surfaces rather than solely in the gas phase. aanda.orgoup.com

Gas-Phase Synthesis Mechanisms in Cold Cores

While the detection of this compound is limited to warm sources, some gas-phase reactions have been discussed as potential formation pathways. aanda.orgoup.com However, chemical models suggest that this compound forms efficiently only on grain surfaces. aip.org The high abundance of this compound in Orion and Sgr B2, coupled with its detection in hot cores but not in cold dark clouds, points towards chemistry occurring in grain mantles. aanda.org

Ice-Phase Chemical Reactions in Interstellar Ices

Current astrochemical models strongly indicate an ice-phase origin for this compound. aip.orgastrobiology.comoup.comresearchgate.netarxiv.org Ice mantles on dust grains are formed by the accretion of gas-phase molecules during the gravitational collapse of clouds. Surface reactions on these mantles increase chemical complexity, and when temperatures rise, the frozen molecular material is released into the gas phase. aanda.org

Several grain-surface reactions have been proposed for the efficient production of CH₃NCO:

Radical-addition reaction between methyl radical (CH₃) and cyanate (B1221674) radical (OCN) : The reaction s-CH₃ + s-OCN → s-CH₃NCO (where 's' denotes a species on the surface) is considered barrierless as it involves two radicals. oup.com

Reaction involving the OCN⁻ ion : The reaction CH₃ + OCN⁻ → CH₃NCO + e⁻ is exothermic in the gas phase. While OCN⁻ is observed on interstellar ice, the adsorption energy of OCN⁻ on ice is large, and the reaction may be endothermic on ice. oup.com

Reaction induced through HCN...CO van der Waals formation : This pathway involves H + HCN…CO → H₂CN…CO → CH₂NCO, where the initial reaction's energy could overcome the activation barrier for a follow-on reaction, and the resulting CH₂NCO radical could then be hydrogenated by H to form this compound. aanda.org

Reaction between nitrogen atom (N) and acetyl radical (CH₃CO) : The reaction s-N + s-CH₃CO leads to s-CH₃C(N)O in a triplet state, which is barrierless. This intermediate can then isomerize into s-CH₃NCO. oup.com

Laboratory experiments have also demonstrated that this compound can be formed on icy particles under very cold interstellar conditions, down to 15 Kelvin, through cryogenic ultra-high-vacuum experiments. sci.newsastrobiology.com Studies involving the VUV irradiation of CH₄:HNCO mixtures through CH₃ and NCO recombinations also suggest solid-state formation. oup.com Furthermore, atomistic simulations indicate that the presence of amorphous water ice or mixed H₂O:CO ice can significantly modify the free-energy landscape of reactions, widening reaction paths and substantially decreasing energy barriers, thus favoring chemical evolution in ices. cnr.it

Spectroscopic Requirements for Astronomical Identification

Accurate and extensive spectroscopic data are crucial for the unambiguous identification of molecules like this compound in astronomical environments. The complex rotational spectrum of this compound initially delayed its widespread detection. researchgate.net

Early searches for CH₃NCO utilized available sub-40 GHz microwave spectroscopic work. aanda.org However, more comprehensive laboratory studies have since been performed to characterize its rotational spectrum across a wider frequency range. For instance, studies have recorded the room-temperature rotational spectrum from 32 to 90 GHz and extended observations up to 364 GHz. researchgate.net These detailed laboratory analyses provide extensive line lists and molecular parameters, which are essential for identifying the molecule's unique chemical fingerprints in interstellar spectra. astrobiology.comresearchgate.net

The identification of this compound lines in astronomical observations, such as those from ALMA and IRAM 30m telescope, relies on matching observed transitions with these precise laboratory data, often using spectral catalogues like the Jet Propulsion Laboratory (JPL) and the Cologne Database for Molecular Spectroscopy (CDMS). oup.comuni-koeln.deaanda.org Infrared spectroscopy of solid CH₃NCO has also been conducted at temperatures relevant to astronomical environments, revealing a strong, characteristic multiplet feature at 2350-2250 cm⁻¹, attributed to the antisymmetric stretching of the NCO group. nih.govresearchgate.netcsic.esoup.com This feature, along with the high CH₃NCO/H₂O ratio reported for comet 67P/CG, makes it a good candidate for future astronomical searches in ices. nih.govresearchgate.net

The development of comprehensive spectroscopic data, including for its isotopologues like ¹³CH₃NCO and CH₃N¹³CO, is vital for further astrophysical searches and for understanding the formation and evolution of complex organic molecules in space. researchgate.net

Laboratory Spectroscopic Data for Astrophysical Databases

The unequivocal identification of molecules in space necessitates highly accurate laboratory spectroscopic data. This compound presents a particularly complex rotational spectrum, which historically delayed its rigorous detection despite its potential abundance in interstellar environments. researchgate.netcsic.escsic.es This complexity arises partly because the methyl group's barrier to internal rotation is so low that it can be considered a free rotor, leading to a high density of low-energy rovibrational states. csic.esresearchgate.net

To overcome these challenges, extensive laboratory work has been undertaken to characterize the rotational and infrared spectra of CH₃NCO. Techniques such as Stark-modulation spectroscopy have been employed to record the room-temperature rotational spectrum across wide frequency ranges, including the millimeter-wave domain from 32 to 90 GHz and extending up to 364 GHz. researchgate.net These experiments have led to the assignment of thousands of new transitions, significantly expanding the knowledge of this compound's rotational spectrum. researchgate.net

Furthermore, infrared spectra of solid CH₃NCO have been obtained at temperatures relevant to astronomical environments, such as 20 K, which is typical for interstellar cold clouds. oup.comnih.govcore.ac.uk These studies reveal a strong, characteristic multiplet feature at 2350–2250 cm⁻¹, attributed to the asymmetric stretching of the NCO group. oup.comnih.govcore.ac.uk A phase transition from amorphous to crystalline this compound has been observed at approximately 90 K. oup.comnih.gov The use of deuterated this compound (CD₃NCO) has also aided in the precise assignment of spectral features. oup.comnih.govcore.ac.uk These laboratory measurements also provide crucial data on band strengths for absorptions in ice at 20 K, which are vital for interpreting astronomical observations. oup.comnih.govcore.ac.uk Theoretical structures, based on density functional theory (DFT) calculations, are often compared with experimental data to further refine spectroscopic assignments. oup.comnih.govcore.ac.uk

The comprehensive datasets derived from these laboratory studies, including those for isotopic species like CH₃N¹³CO and ¹³CH₃NCO, are critical for populating astrophysical databases. researchgate.net These databases serve as indispensable tools for astronomers to identify and quantify molecules observed in distant cosmic regions.

Table 1: Key Laboratory Spectroscopic Data for this compound

Spectroscopic MethodSpectral Range/ConditionsKey Findings/ApplicationsReferences
Rotational Spectroscopy32-364 GHz (room temp)Over 2500 new transitions assigned, including K up to 10. Essential for radioastronomical searches. researchgate.net
Infrared Spectroscopy20 K (solid phase)Strong multiplet at 2350–2250 cm⁻¹ (NCO asymmetric stretch). Phase transition at ~90 K. Band strengths measured for ice. oup.comnih.govcore.ac.uk
Isotopic StudiesCH₃N¹³CO, ¹³CH₃NCOOver 1200 lines identified and analyzed for each isotopologue. Supports comprehensive astronomical searches. researchgate.net

High-Resolution Rotational Spectroscopy for Radioastronomical Searches

High-resolution rotational spectroscopy is the primary tool for detecting and characterizing molecules in the interstellar medium (ISM) using radio astronomy. The unique "fingerprint" of each molecule's rotational spectrum allows astronomers to identify its presence and determine its abundance in various cosmic environments.

This compound was first detected in the interstellar medium in 2015, specifically in Sagittarius B2(N), a hot core within a giant molecular cloud near the Galactic center, using the Arizona Radio Observatory (ARO) 12m telescope. sci.newsresearchgate.netcsic.escsic.esresearchgate.netarxiv.orgnih.gov This initial detection was based on identifying thirty distinct rotational lines in the 68-116 GHz range. arxiv.org Subsequent observations, utilizing powerful instruments like the Atacama Large Millimeter/submillimeter Array (ALMA) and the IRAM 30-meter radio telescope, led to the rigorous detection of CH₃NCO in other significant star-forming regions, including the Orion clouds (Orion KL). csic.esresearchgate.netnih.govaanda.orgaanda.orgaanda.org In Orion, approximately 400 lines of the molecule have been unambiguously identified. csic.esaanda.org

A particularly significant discovery was the detection of this compound in solar-type protostar systems, such as IRAS 16293-2422. sci.newsoup.comresearchgate.net This finding is crucial as it suggests that the chemical building blocks for life, including molecules involved in the synthesis of amino acid chains (peptides), could have been present at the early stages of our own Solar System's formation. sci.newsaip.orgcsic.es

Astronomical observations provide insights into the physical conditions and chemical processes in these regions. For instance, the column density of CH₃NCO in Sgr B2(N) has been determined to be approximately 2.3 x 10¹³ cm⁻², corresponding to a fractional abundance of about 7.6 x 10⁻¹² relative to H₂. arxiv.org While this compound is found to be more abundant than some other organic molecules like amines, aldehydes, and acetones in the Orion clouds, its abundance is generally lower than that of methanol (B129727) (CH₃OH), isocyanic acid (HNCO), and acetonitrile (B52724) (CH₃CN). aanda.org

Studies suggest that this compound primarily forms on the surfaces of dust grains in icy conditions, rather than in the gas phase, and is then released into the gas phase as temperatures increase. aip.orgoup.comresearchgate.net The comparison of molecular abundances between comet 67P/Churyumov-Gerasimenko, where CH₃NCO was identified as one of the most abundant molecules after water, and interstellar clouds reveals differences that imply a rich chemical history in both environments. oup.comcsic.escore.ac.ukarxiv.orgaanda.org

The advancements in broad-band, high-resolution rotational spectroscopy in laboratory settings, such as the GACELA setup, further enhance the capabilities for astronomical searches by providing highly sensitive detection methods comparable to those of large radio telescopes. aanda.orgnih.gov

Table 2: Astronomical Detections of this compound

LocationInstrument/TelescopeYear of DetectionKey Findings/NotesReferences
Sgr B2(N)Arizona Radio Observatory (ARO) 12m telescope2015First interstellar detection. Column density ~2.3 x 10¹³ cm⁻². sci.newsresearchgate.netcsic.escsic.esresearchgate.netarxiv.orgnih.gov
Orion Clouds (Orion KL)IRAM 30-meter radio telescope, ALMA2016400 lines unambiguously identified. csic.esresearchgate.netnih.govaanda.orgaanda.orgaanda.org
IRAS 16293-2422 (Solar-type protostar)ALMA2017Detection in a protostar system, suggesting prebiotic chemistry in early star formation. sci.newsoup.comresearchgate.net
Comet 67P/Churyumov-GerasimenkoRosetta's Philae lander (mass spectrometry)2015Identified as one of the most abundant organic molecules after water. sci.newsoup.comresearchgate.netcsic.escsic.esoup.comnih.govcore.ac.ukarxiv.orgaanda.org

Industrial Chemical Process Evolution and Hazard Mitigation Strategies for Methyl Isocyanate Production

Historical Development of Industrial Process Safety Philosophies

The trajectory of industrial process safety philosophies has been significantly influenced by catastrophic chemical incidents, which have served as catalysts for fundamental shifts in regulatory frameworks and operational practices. Early considerations for safety, such as establishing separation distances and blast zones in black powder plants, date back to the early 1800s with companies like E.I. duPont. wikipedia.org However, the modern emphasis on comprehensive process safety management gained significant momentum following a series of major accidents in the latter half of the 20th century.

Landmark events such as the Flixborough disaster in the UK (1974), the Seveso incident in Italy (1976), and particularly the Bhopal gas tragedy in India (1984), underscored the devastating potential of uncontrolled chemical releases. wikipedia.orgfishersci.sefishersci.no These incidents highlighted critical deficiencies in plant design, operational procedures, maintenance protocols, and emergency response capabilities. fishersci.no In response, regulatory bodies and industry associations worldwide initiated concerted efforts to enhance safety standards. In Europe, the Seveso Directive was adopted in 1982, later amended in response to the Bhopal tragedy and the Sandoz fire (1986) to broaden its scope to include the storage of dangerous substances. wikipedia.org Similarly, in the United States, the Bhopal disaster was a pivotal event that spurred the development and implementation of the Process Safety Management (PSM) standard by the Occupational Safety and Health Administration (OSHA) and led to the establishment of the U.S. Chemical Safety Board (CSB). wikipedia.orgfishersci.sefishersci.no Industry also responded by forming organizations like the Center for Chemical Process Safety (CCPS) within the American Institute of Chemical Engineers (AIChE) in 1985, dedicating efforts to sharing safety knowledge and promoting best practices. wikipedia.orgmultiscreensite.comnih.gov

A key philosophical shift emerging from these incidents was the emphasis on "inherently safer design" (ISD), which advocates for the elimination or reduction of hazards at the design stage, rather than relying solely on add-on safety systems or procedural controls. wikipedia.orgfishersci.comfishersci.fiscribd.com The Bhopal incident, in particular, brought to light the inherent unsafety of storing large quantities of highly reactive and toxic intermediates like methyl isocyanate, prompting a re-evaluation of chemical synthesis routes to avoid such storage where possible. wikipedia.orgfishersci.comscribd.com

Principles of Inherently Safer Design in this compound Manufacturing

Inherently Safer Design (ISD) represents a proactive approach to process safety, focusing on eliminating or reducing hazards rather than simply managing them. fishersci.comfishersci.fiscribd.com For the production of this compound (MIC), a compound known for its high reactivity and toxicity, the application of ISD principles is critical. These principles, often summarized by "guidewords," aim to reduce the risk associated with hazardous operations by fundamentally altering the process design. fishersci.comfishersci.fi

The core principles of inherently safer design include:

Intensification: Minimizing the quantity of hazardous materials present in a process. fishersci.comfishersci.fi

Substitution: Replacing hazardous materials with less hazardous alternatives. fishersci.comfishersci.fi

Attenuation: Operating under less hazardous conditions (e.g., lower temperatures or pressures) or using materials in a less hazardous form. fishersci.comfishersci.fi

Simplification: Reducing the complexity of operational design to minimize potential for human error and system failures. fishersci.comfishersci.fi

The Bhopal disaster served as a stark example of the consequences of failing to implement inherently safer design principles, particularly regarding the large-scale storage of MIC. fishersci.comscribd.com This incident highlighted the potential for alternative, less hazardous pathways for synthesizing the final product (e.g., carbaryl) that would avoid the need for storing significant quantities of MIC. fishersci.comscribd.comherts.ac.uk

Process Intensification and Miniaturization for On-Demand Synthesis

Process intensification (PI) aims for a radical reduction in the physical size of chemical plants, leading to significant improvements in capital efficiency, energy consumption, environmental impact, and safety. nih.gov For highly hazardous substances like this compound, PI offers a compelling strategy to mitigate risks by minimizing the inventory of dangerous materials.

A prime example of PI is the "Phosgene on Demand Technology," where a highly toxic chemical, phosgene (B1210022), is produced continuously in smaller quantities for immediate consumption, rather than being stored in large volumes. nih.gov This concept is directly transferable to MIC production. By producing MIC only as needed, the potential for catastrophic releases from large storage tanks is drastically reduced.

Miniaturization, often achieved through microreactor technology, is a key enabler for on-demand synthesis. Microreactors offer several advantages for handling hazardous chemicals:

Enhanced Heat Transfer: Their high surface-to-volume ratio allows for efficient heat removal, which is crucial for exothermic reactions involving MIC that can lead to runaway reactions if not properly controlled. fishersci.ca

Reduced Inventory: Microreactors operate with very small quantities of reactants at any given time, significantly limiting the potential consequences of an incident. fishersci.canih.gov

Improved Control: The small scale allows for precise control over reaction parameters, enhancing safety and selectivity. fishersci.canih.gov

On-Demand Production: They facilitate the localized, on-demand synthesis of hazardous intermediates, eliminating the need for their bulk storage and transportation. fishersci.co.ukuni.lu

DuPont researchers, in the late 1980s, demonstrated the safety advantages of microprocessing for dangerous chemicals, including this compound, by performing reactions in silicon wafer stack microreactors. fishersci.ca Furthermore, advancements in flow chemistry provide highly flexible modules for on-demand synthesis, enabling regional manufacturing and a more responsive supply chain for chemicals like MIC, thereby reducing the risks associated with large-scale production and storage. uni.lufishersci.ca

Advanced Process Monitoring and Control Systems in Production Facilities

Modern chemical production facilities, especially those handling hazardous compounds like this compound, rely heavily on advanced process monitoring and control systems to ensure safe and efficient operations. These systems provide real-time insights, enable predictive capabilities, and facilitate rapid responses to deviations from normal operating conditions.

Key technologies and their applications include:

Distributed Control Systems (DCS): DCS are fundamental to managing complex chemical processes. They integrate real-time monitoring, alarming, and emergency shutdown capabilities. By continuously monitoring critical parameters such as temperature, pressure, flow rates, and levels, DCS can detect anomalies and trigger appropriate actions, thereby mitigating potential accidents. fishersci.se They also provide centralized access to safety procedures and emergency response plans. fishersci.se

Advanced Gas Detection Systems: These systems go beyond simple alerts, providing insights into gas level trends, maintenance alerts, and exposure tracking. For example, gas detectors can monitor sensor health in real-time, identifying issues before they lead to shutdowns and integrating with controllers for a unified safety monitoring platform. wikipedia.org

IoT-Enabled Temperature Monitoring: Internet of Things (IoT) devices, such as smart transmitters, offer accurate, remote temperature monitoring and control. They provide predictive diagnostics, flagging potential issues before they escalate, which stabilizes production conditions and prevents interruptions. wikipedia.org

Predictive Pressure Management and Precision Flow Control: Technologies like Coriolis flow meters deliver highly accurate readings of mass flow, volume flow, density, and temperature. These meters integrate with Industry 4.0 systems, enabling real-time adjustments and reducing chemical waste through precise dosing. They also provide advanced diagnostics to detect inefficiencies early. wikipedia.org

Digital Transformation and Digital Twin Technology: Integrating digital technology, including energy management systems, automation, and advanced analytics, significantly enhances safety. Digital twin technology creates virtual representations of real-world processes, collecting and analyzing data to forecast potential maintenance issues or safety breaches, allowing for timely interventions. fishersci.no IoT-enabled sensors can detect abnormal conditions, such as unexpected temperature rises or equipment malfunctions, that could lead to hazardous situations. fishersci.no

Robotics and Automation: The use of robotic systems, often in conjunction with sophisticated sensors, minimizes human involvement in handling dangerous substances. Automated systems can perform tasks like transporting, storing, and dispensing hazardous chemicals, significantly reducing the risk of exposure, spills, or contaminations. fishersci.sethegoodscentscompany.com

These integrated systems enhance operational oversight, enable proactive risk mitigation, and are crucial for maintaining a robust safety culture in hazardous chemical environments.

Analysis of Industrial Incidents for Chemical Engineering Process Improvements

The analysis of industrial incidents is a cornerstone of chemical engineering process improvement, providing invaluable lessons that drive advancements in safety standards and practices. Catastrophic events, particularly those involving highly hazardous chemicals like this compound, have profoundly shaped the evolution of process safety management (PSM) worldwide. fishersci.nofishersci.at

The Bhopal gas disaster (1984), involving the release of this compound, stands as a seminal event that led to widespread re-evaluation of chemical plant design and operation. wikipedia.orgfishersci.no Post-Bhopal analyses highlighted critical deficiencies, including:

Inadequate Plant Modification Procedures: Changes to the plant were not always properly assessed for their safety implications. fishersci.no

Shortcomings in Reaction/Product Testing: Insufficient understanding or testing of the chemical's behavior under abnormal conditions contributed to the incident. fishersci.no

Design Code Inadequacies: The design of the plant infrastructure and safety systems proved insufficient for the hazards present. fishersci.no

Deficiencies in Maintenance Procedures: Inoperative safety systems and poor maintenance practices were significant contributing factors. fishersci.no

Challenges in Emergency Response and Spill Control: The lack of robust emergency plans and effective spill control measures exacerbated the disaster. fishersci.no

Crucially, the Bhopal incident underscored the concept of inherently safer design, emphasizing that MIC did not necessarily need to be stored on site in such large quantities, as alternative production methods or on-demand synthesis could have been considered. wikipedia.orgscribd.com

Other significant incidents, such as the Phillips 66 explosion (1989) and the BP Texas City refinery fire and explosion (2005), further reinforced the need for comprehensive process safety measures. fishersci.nofishersci.at Common lessons learned from these and other incidents that have driven chemical engineering improvements include:

Robust Maintenance Protocols: Emphasizing the critical importance of regular maintenance, inspections, and testing of safety systems and equipment to prevent failures. fishersci.atindiamart.com

Effective Leak Detection: Implementing advanced systems for early detection of leaks and abnormal conditions. fishersci.at

Comprehensive Layout Planning: Designing plant layouts that minimize the consequences of potential incidents, including appropriate separation distances and containment. fishersci.at

Enhanced Emergency Response Capabilities: Developing and regularly drilling robust emergency plans, including clear communication protocols and effective spill control measures. fishersci.nofishersci.atindiamart.com

Strengthened Safety Culture: Fostering a culture where safety is prioritized at all organizational levels, encouraging reporting and learning from near misses and incidents. fishersci.atindiamart.com

Thorough Incident Investigations: Conducting prompt and in-depth investigations to identify root causes, not just immediate causes, to prevent recurrence. fishersci.noindiamart.commade-in-china.comflybase.org

Integration of Human Factors: Recognizing and addressing the role of human error, training deficiencies, and organizational factors in accident causation. fishersci.atflybase.org

The analysis of past accidents has led to a continuous refinement of PSM standards, promoting a shift from reactive safety measures to proactive hazard elimination and risk reduction. fishersci.atmade-in-china.com This ongoing learning process, formalized through incident investigation programs and the dissemination of lessons learned, is essential for continuous improvement in process safety performance within the chemical industry. made-in-china.comflybase.org

Compound Names and PubChem CIDs

Q & A

Q. Notes

  • Cite NIST and experimental datasets for reproducibility .
  • For interdisciplinary studies, integrate astrophysical, toxicological, and synthetic chemistry methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.